molecular formula C21H20O6 B149962 Anhydroicaritin CAS No. 38226-86-7

Anhydroicaritin

Cat. No. B149962
CAS RN: 38226-86-7
M. Wt: 368.4 g/mol
InChI Key: PPCHTBBOSVKORE-UHFFFAOYSA-N
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Description

Anhydroicaritin is a flavonoid compound that has been the subject of various studies due to its wide range of pharmacological activities. It is a degradation product of icariin, which is found in plants such as Epimedium brevicornu. Anhydroicaritin has been shown to possess estrogen-like effects, immune regulation, anti-inflammatory properties, and the ability to promote myocardial cell regeneration, bone protection, and nerve cell differentiation. It has also been noted for its potential in treating impotence, liver injury, fibrosis, abnormal proliferation, cancer, and lowering blood sugar levels without significant side effects .

Synthesis Analysis

The synthesis of anhydroicaritin and its derivatives has been explored through various methods. A notable approach includes the enzymatic synthesis, which offers an environmentally friendly alternative to chemical isolation from plants. This method utilizes enzymes such as 8-prenyltransferase and glycosyltransferases to convert kaempferide into anhydroicaritin and related compounds . Another method involves a modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement, providing a concise route from commercially available phloroglucinol and facilitating the synthesis of various icariin analogues .

Molecular Structure Analysis

The molecular structure of anhydroicaritin has been characterized using techniques such as 2D NMR. For instance, an anhydroicaritin 3-O-rhamnosylrhamnoside from Epimedium koreanum has been defined based on NMR evidence, with complete assignments of the 1H and 13C NMR spectra presented for the first time .

Chemical Reactions Analysis

Selective alkylation of anhydroicaritin has been developed to create derivatives with enhanced biological activity. This process involves the formation of β-anhydroicaritin under acidic conditions, followed by selective methylation and alkylation at specific positions on the molecule. The resulting compounds have shown significant suppression of cell proliferation in cancer cell lines in vitro, with some exhibiting competitive inhibition against MCF7 in vivo .

Physical and Chemical Properties Analysis

Anhydroicaritin has been identified as a potent inhibitor of the nuclear transcription factor SREBP2, which is a master regulator of cholesterol metabolism and is involved in osteoclastogenesis. It has been shown to decrease the level of SREBP2 and its target genes in osteoclasts induced by RANKL without significant cytotoxicity . Additionally, anhydroicaritin has been found to suppress the activation of SREBPs, which play crucial roles in lipid metabolism and are closely related to metabolic diseases. The mechanism by which anhydroicaritin exerts its effects involves blocking the binding of the SCAP/SREBPs complex with Sec23α/24D via the LKB1/AMPK/mTOR pathway .

Relevant Case Studies

Anhydroicaritin has been studied in various in vivo and in vitro models. For example, it improved diabetic osteoporosis in STZ-induced mice by inhibiting osteoclast differentiation and rescuing diabetes-induced bone loss . In diet-induced obese mice, anhydroicaritin ameliorated obesity, insulin resistance, fatty accumulation in the liver, and hyperlipidemia . It also showed potential in bone regenerative medicine by promoting the proliferation and differentiation of osteoblasts . Furthermore, anhydroicaritin normalized the expression levels of TNF-α and MMP-3 in the periodontal tissue of diabetic rats, leading to recovery from morphological changes .

Scientific Research Applications

Application in Pharmacology

Anhydroicaritin is a natural product with P-glycoprotein (P-gp) inhibitory activities . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in drug absorption and disposition.

Method of Application

Anhydroicaritin was synthesized in nine steps from commercially available phloroglucinol. A modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement were employed in this concise route .

Results or Outcomes

The synthesis of Anhydroicaritin provides opportunities for the creation of various icariin analogues for biological and pharmacological investigations .

Application in Cancer Immunotherapy

Anhydroicaritin has been studied for its potential as an immunomodulator for effective immunotherapy of advanced hepatocellular carcinoma (HCC) .

Method of Application

Recent studies have demonstrated that icaritin could serve as an immunomodulator for effective immunotherapy of advanced HCC. In 2022, icaritin soft capsules were approved by the National Medical Products Administration (NMPA) of China for the immunotherapy of advanced HCC .

Application in Nanomedicine

Anhydroicaritin (also known as icaritin) has been used in the development of nanomedicines for the immunotherapy of advanced hepatocellular carcinoma (HCC) .

Method of Application

Functionalized drug delivery systems including stimuli-responsive nanocarriers, cell membrane-coated nanocarriers, and living cell-nanocarrier systems have been designed to overcome the shortcomings of drugs, including the low bioavailability and limited delivery efficiency as well as side effects .

Results or Outcomes

The development of icaritin-based nanomedicines is expected to further improve the immunotherapy of advanced HCC . The area under the curve (AUC 0–24 ) and C max of the icaritin-based nanomedicine were significantly higher than those of free icaritin, indicating that the bioavailability of the icaritin-based nanomedicine was improved .

Application in Pharmacokinetics

Anhydroicaritin and its metabolites have been investigated for their pharmacokinetic characteristics .

Method of Application

Several methods have been used to investigate the pharmacokinetic characteristics of icaritin and its metabolites like UFLC-TOF/MS, HPLC-MS/MS, a liquid chromatographic method combined with electrospray ionization tandem mass spectrometry, and GC-MS .

Results or Outcomes

The results of these studies can provide valuable information for the development of new drugs and therapies based on Anhydroicaritin .

Safety And Hazards

Anhydroicaritin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHTBBOSVKORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316333
Record name β-Anhydroicaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Anhydroicaritin

CAS RN

38226-86-7
Record name β-Anhydroicaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38226-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Anhydroicaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
X Ci, X Liang, G Luo, Q Yu, H Li, D Wang, R Li… - International …, 2010 - Elsevier
… -anhydroicaritin affects RAW264.7 macrophages pretreated with 0.5, 2.5, or 12.5mg/L of 2″-hydroxy-3″-en-anhydroicaritin … Therefore, 2″-hydroxy-3″-en-anhydroicaritin may inhibit …
Number of citations: 21 www.sciencedirect.com
VS Nguyen, L Shi, SC Wang… - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
… gave another natural product β-anhydroicaritin (2) in good … -morpholinylmethyl substituted β-anhydroicaritin (15 and 19) … Conclusion: Our finding most of icaritin and β-anhydroicaritin …
Number of citations: 27 www.ingentaconnect.com
Y Shi, Y Wu, F Li, Y Zhang, C Hua, J Yang… - Journal of …, 2022 - Elsevier
… tumor growth in vivo were performed to evaluate the effects of Anhydroicaritin (AHI) on BC. … by observing the anti-metastasis effect of Anhydroicaritin (AHI) on BC in vitro and in vivo. …
Number of citations: 4 www.sciencedirect.com
Y Xie, L Xie, A Chen, S Wu, Y Mo, X Guo… - European Journal of …, 2020 - Elsevier
… anhydroicaritin on SIV/HIV replication were investigated. In CEM × 174 cells and PBMC cells, both icariin and anhydroicaritin … revealed that icariin and anhydroicaritin can act on both …
Number of citations: 3 www.sciencedirect.com
H Wang, W Chen, Y Cui, H Gong, A Tang - Aging (Albany NY), 2023 - ncbi.nlm.nih.gov
Background: Hepatocellular carcinoma (HCC) is one of the most malignant tumors. The in vitro experiments on the application of Anhydroicaritin (AHI), the active ingredient of Bushen …
Number of citations: 4 www.ncbi.nlm.nih.gov
ZG Zheng, YP Zhou, X Zhang, PM Thu, ZS Xie… - Biochemical …, 2016 - Elsevier
… In this study, using a hepatocyte-based high-throughput screening, we identified anhydroicaritin (AHI) as a novel inhibitor of SREBPs. HepG2, HL-7702, and human primary hepatocytes …
Number of citations: 30 www.sciencedirect.com
KP Feng, RD Chen, KB Xie, DW Chen… - Journal of Asian …, 2023 - Taylor & Francis
Anhydroicaritin (1a), baohuoside (1b) and icariin (1c) were recognized as major pharmacologically active ingredients of Epimedium plants. Their primary means of acquisition were …
Number of citations: 1 www.tandfonline.com
F Chen, X Zhang, Y Chen, J Liao, J Li, S Song… - Chinese Journal of …, 2021 - cjter.com
… The anhydroicaritin and osteoarthritis chips … of anhydroicaritin and osteoarthritis, and 44 hub genes were merged by R language. We used molecular docking to find that anhydroicaritin …
Number of citations: 1 www.cjter.com
F Li, Y Shi, X Yang, Z Luo, G Zhang, K Yu… - Frontiers in Cell and …, 2022 - frontiersin.org
Background: Breast cancer (BC) is the main cause of cancer-related deaths in women worldwide. The application of advanced technology has promoted accurate diagnosis and …
Number of citations: 6 www.frontiersin.org
H Lin, W Dong, C Zhao, X Wang - Natural Product Research, 2023 - Taylor & Francis
Using molecular hybridisation to develop conjugates of natural antitumor drugs is one of the research hotspots in recent drug development. In this study, β-anhydroicaritine with …
Number of citations: 3 www.tandfonline.com

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